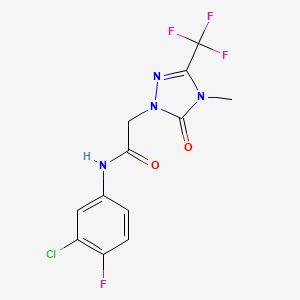

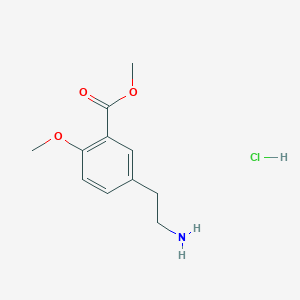

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Overview

Description

The compound "Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzoate derivatives with similar structural features, such as methoxy groups and aminoethyl side chains, which are relevant to the analysis of the compound . For instance, the synthesis and evaluation of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid as 5-HT4 receptor agonists and antagonists are discussed . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is described .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as methylation, ethylation, and oxidation . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation with dimethyl sulfate, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and final oxidation with hydrogen peroxide . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

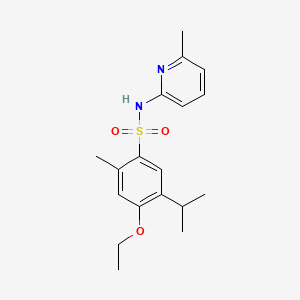

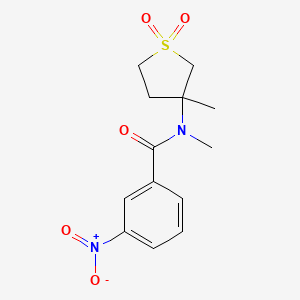

Molecular Structure Analysis

Structural analyses of similar compounds have been performed using techniques such as X-ray crystallography and molecular modeling . These analyses reveal the importance of the conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair in determining the biological activity of the compounds . Such insights are valuable for understanding the molecular structure of "this compound" and predicting its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the benzoate derivatives are reactive and can undergo various transformations . The presence of amino and methoxy groups on the benzoic acid framework allows for selective reactions that can be used to introduce additional substituents or modify existing ones. These reactions are crucial for tailoring the chemical properties of the compounds for specific biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the solubility, melting point, and stability of the compounds can be influenced by the presence of methoxy and amino groups . Additionally, the introduction of substituents such as chloro, methyl, or ethyl groups can significantly affect the potency and selectivity of the compounds as enzyme inhibitors or receptor agonists/antagonists .

Safety and Hazards

While specific safety and hazard information for “Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride” was not found, similar compounds like “2-Aminoethyl methacrylate hydrochloride” and “Ethanolamine” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLVERHHUIYMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)